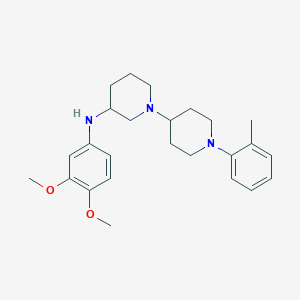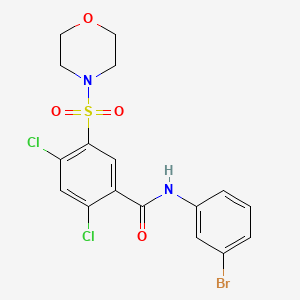![molecular formula C25H30ClNO2 B6032845 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride, also known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, its potential as a research chemical has also been recognized, and MXE has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
MXE acts as a non-competitive NMDA receptor antagonist, similar to other dissociative anesthetics such as ketamine and phencyclidine. MXE binds to the PCP site of the NMDA receptor, inhibiting the influx of calcium ions and reducing the excitability of neurons. This results in a dissociative state, characterized by feelings of detachment from one's surroundings and altered perceptions of reality.
Biochemical and Physiological Effects
MXE has been shown to have a number of biochemical and physiological effects. MXE has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. MXE has also been shown to increase heart rate and blood pressure, and it may have potential cardiovascular effects that need to be further investigated.
実験室実験の利点と制限
MXE has a number of advantages and limitations for use in laboratory experiments. One advantage of MXE is its potent and long-lasting effects, which make it useful for investigating the mechanism of action of dissociative anesthetics. However, MXE is also a Schedule I controlled substance in the United States, which limits its availability for research purposes. Additionally, MXE has a potential for abuse and dependence, which may limit its use in laboratory experiments.
将来の方向性
There are a number of future directions for research on MXE. One area of research is the potential therapeutic applications of MXE, particularly for depression, anxiety disorders, and neuropathic pain. Another area of research is the mechanism of action of MXE and other dissociative anesthetics, which may lead to the development of new treatments for neurological and psychiatric disorders. Finally, further research is needed to investigate the potential cardiovascular effects of MXE and to determine its safety for use in humans.
合成法
MXE can be synthesized by reacting 3-methoxy-4-hydroxyphenylacetone with 2-bromo-3,4-dimethoxyphenethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with diphenylpropanone in the presence of a reducing agent such as sodium borohydride to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride.
科学的研究の応用
MXE has been used in scientific research to investigate its potential therapeutic applications. MXE has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that it may have potential as a treatment for depression and anxiety disorders. MXE has also been investigated for its potential as a treatment for neuropathic pain and has been shown to have analgesic effects in animal models.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2.ClH/c1-27-24-14-13-20(19-25(24)28-2)15-17-26-18-16-23(21-9-5-3-6-10-21)22-11-7-4-8-12-22;/h3-14,19,23,26H,15-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREHKRPYVITDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)

![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)


![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6032850.png)

![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)
![N,N-diethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine hydrochloride](/img/structure/B6032867.png)
![1-(3,5-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6032873.png)